molecular formula C11H20O2 B12519604 Non-6-en-1-yl acetate

Non-6-en-1-yl acetate

Cat. No.: B12519604
M. Wt: 184.27 g/mol
InChI Key: DFRXMRZQBMFKMI-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry and Volatile Organic Compounds (VOCs) Research

Non-6-en-1-yl acetate (B1210297) is recognized as a natural product and a volatile organic compound (VOC). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate or sublimate into the surrounding air. In nature, the (Z)-isomer of Non-6-en-1-yl acetate, also known as cis-6-nonenyl acetate, has been identified as a volatile component in muskmelons (Cucumis melo). nih.gov Its aroma is described as resembling melon and pear. thegoodscentscompany.com

As a VOC, this compound contributes to the characteristic scent of the fruit. The study of such natural volatiles is a significant part of natural products chemistry, focusing on the isolation, identification, and synthesis of chemical compounds from natural sources. This compound is also used as a flavoring agent in the food industry and as a fragrance ingredient. nih.govthegoodscentscompany.comparchem.com

Significance of Acetate Esters as Chemical Messengers in Biological Systems

Acetate esters, a class of compounds to which this compound belongs, play a crucial role as chemical messengers in a wide range of biological systems. frontiersin.org These molecules, often acting as pheromones, are fundamental for intraspecific communication in insects, facilitating behaviors such as mating and aggregation. wikipedia.org

For instance, many butterfly species produce a variety of unsaturated acetates, aldehydes, and alcohols through the combination of specific enzymes and chain-shortening reactions. wikipedia.org A well-known example of an acetate ester acting as a pheromone is isoamyl acetate, which is released by honeybees as an alarm signal to provoke stinging behavior in other bees. wikipedia.org Another example is (Z)-7-dodecen-1-yl acetate, identified as a component of the sex pheromone of the female Asian elephant (Elephas maximus). nih.gov

The structural diversity of acetate esters allows for a high degree of specificity in chemical signaling. The length of the carbon chain, the position and stereochemistry of double bonds, and the presence of other functional groups all contribute to the unique message conveyed by each compound. This specificity is essential for avoiding miscommunication between different species.

Evolution of Research Perspectives on this compound and Related Unsaturated Acetates

Research into unsaturated acetates as semiochemicals (chemicals involved in communication) has evolved significantly over the decades. The initial breakthrough came in 1959 with the identification of bombykol, an unsaturated fatty alcohol, as the sex pheromone of the silkmoth (Bombyx mori). wikipedia.org This discovery paved the way for the identification of numerous other insect pheromones, many of which were found to be unsaturated acetates, alcohols, or aldehydes with carbon chains of 10 to 18 atoms. wikipedia.org

Early research focused primarily on the identification and synthesis of these compounds. Advances in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have made it possible to identify and characterize these compounds from minute biological samples. nih.gov

Properties

IUPAC Name

non-6-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRXMRZQBMFKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868393
Record name Non-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Non 6 En 1 Yl Acetate and Its Stereoisomers

Chemo-selective Synthesis Strategies for Non-6-en-1-yl Acetate (B1210297)

Chemo-selective synthesis focuses on the targeted transformation of specific functional groups within a molecule, a crucial aspect in the multi-step creation of complex organic compounds. rsc.org This approach is fundamental to producing non-6-en-1-yl acetate with high purity and yield.

Esterification Protocols and Optimization for High Yield

The direct esterification of non-6-en-1-ol (B12442021) with acetic acid or its derivatives is a primary method for synthesizing this compound. This reaction is typically catalyzed by an acid. masterorganicchemistry.com The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves the reversible reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com To drive the equilibrium towards the product side and achieve high yields, common strategies include using an excess of one reactant or removing water as it forms, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Various catalysts have been explored to enhance the efficiency and greenness of esterification. For example, dried Dowex H+ cation-exchange resin, with or without sodium iodide (NaI), has been shown to be an effective and reusable catalyst system for esterification under mild conditions. nih.gov In one study, the esterification of octanol (B41247) to octyl acetate using this system at 55°C for 2 hours resulted in a 97% conversion and an 83% isolated yield. nih.gov Other solid-supported acid catalysts, such as silica (B1680970) chloride, have also demonstrated high efficiency in esterification reactions. organic-chemistry.org

The choice of acylating agent and reaction conditions also plays a significant role. While traditional methods may use acetic acid, other reagents like acetic anhydride (B1165640) or acetyl chloride can be employed, often in the presence of a base. researchgate.net However, these can generate corrosive byproducts. Milder and more selective methods are continuously being developed. organic-chemistry.org

Multi-step Reaction Sequences for Carbon Skeleton Assembly

The synthesis of the C9 carbon skeleton of non-6-en-1-ol, the precursor to this compound, often requires multi-step reaction sequences. These sequences involve the strategic formation of carbon-carbon bonds to construct the desired chain length and incorporate the double bond at the correct position.

One approach involves the telomerization of butadiene with malonic or acetoacetic esters, catalyzed by palladium complexes. researchgate.net This method allows for the construction of a carbon chain with a terminal functional group that can be further elaborated. For instance, the resulting telomers can undergo a series of reactions, including alkylation and decarboxylation, to yield precursors that can be converted to the desired C9 alcohol. researchgate.net

Another strategy might involve the use of organometallic reagents. For example, the reaction of organomagnesium compounds with appropriate electrophiles can be a powerful tool for carbon chain extension. researchgate.net The specific sequence of reactions would be designed to control the placement of the double bond and the terminal hydroxyl group.

Stereoselective Approaches to Control Olefin Geometry (e.g., Z-isomer predominance)

Controlling the geometry of the double bond, particularly to favor the (Z)-isomer (cis), is crucial for certain applications of this compound, as the stereochemistry can significantly impact its biological activity and aroma properties. thegoodscentscompany.com Stereoselective synthesis aims to produce a specific stereoisomer as the major product.

One common strategy for achieving Z-selectivity is the partial hydrogenation of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This method selectively reduces the alkyne to the cis-alkene.

Another approach involves Wittig-type reactions or its variations, which are known for their ability to control the stereochemical outcome of the newly formed double bond. The choice of the ylide and the reaction conditions can be tuned to favor the formation of the Z-isomer.

Furthermore, nickel-catalyzed three-component carboamination reactions have been developed for the regio- and stereoselective synthesis of tetrasubstituted enamines, which can be precursors to specific olefin isomers. acs.orgacs.org These reactions often proceed via a cis-carbometalation pathway, leading to high stereoselectivity for the Z-configured product. acs.org

Biocatalytic and Enzymatic Routes for this compound Production

Biocatalysis, particularly the use of enzymes like lipases, offers a green and highly selective alternative to traditional chemical synthesis for producing esters such as this compound. mdpi.com Enzymes operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity. mdpi.comnih.gov

Lipase-Mediated Acetylation and Transesterification Reactions

Lipases (E.C. 3.1.1.3) are widely used for the synthesis of esters through either direct esterification of an alcohol with a carboxylic acid or transesterification (alcoholysis) of an existing ester. mdpi.comnih.gov In the context of this compound synthesis, this would involve the reaction of non-6-en-1-ol with an acyl donor, such as acetic acid or an acetate ester (e.g., vinyl acetate or ethyl acetate), catalyzed by a lipase (B570770). researchgate.net

The mechanism of lipase catalysis involves the formation of an acyl-enzyme intermediate at the serine residue in the enzyme's active site. mdpi.com This intermediate then reacts with the alcohol to produce the desired ester. The choice of lipase is critical, as different lipases exhibit varying activities and selectivities. For instance, Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a non-selective lipase with broad substrate specificity and is often highly effective in esterification reactions. mdpi.comnih.gov In contrast, lipases like those from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM) are 1,3-position selective and may be more favorable for specific esterification reactions. mdpi.com

Studies on the synthesis of similar esters, such as (Z)-3-hexen-1-yl acetate, have shown that lipase-catalyzed esterification can achieve very high conversion rates, reaching up to 99.5% in some cases. shinshu-u.ac.jp The reaction conditions, including the molar ratio of reactants, enzyme concentration, temperature, and solvent, are optimized to maximize the yield. nih.gov For example, in the synthesis of octyl formate, increasing the molar ratio of alcohol to acid was found to increase the conversion. nih.gov

Acyl DonorEnzymeConversion (%)Reaction Time (h)Reference
Acetic AcidPVA-nanofibers-immobilized lipase99.55 shinshu-u.ac.jp
Acetic AcidNovozym-4351005 shinshu-u.ac.jp
Acetic AcidLipase powder81.15.75 shinshu-u.ac.jp

Optimization of Enzyme Immobilization Techniques for Enhanced Selectivity and Reusability

A significant advantage of using enzymes in industrial processes is the ability to immobilize them on a solid support. researchgate.net Immobilization simplifies the separation of the catalyst from the reaction mixture, allowing for its reuse over multiple cycles, which is crucial for reducing production costs. nih.govnih.gov Furthermore, immobilization can enhance the enzyme's stability, activity, and selectivity compared to the free enzyme. researchgate.net

Various materials have been used as supports for lipase immobilization, including polyvinyl alcohol (PVA) nanofibers, anion-exchange resins, diatomaceous earth, and silica. nih.govshinshu-u.ac.jpunesp.br The choice of support and immobilization method can significantly impact the performance of the biocatalyst. For example, lipase immobilized on PVA nanofibers showed significantly higher activity in the synthesis of (Z)-3-hexen-1-yl acetate compared to lipase immobilized on a PVA film, likely due to the much larger specific surface area of the nanofibers. shinshu-u.ac.jp

The reusability of immobilized lipases is a key performance indicator. In the synthesis of (Z)-3-hexen-1-yl acetate, PVA-nanofibers-immobilized lipase retained about 40% of its initial activity after 10 reaction cycles. shinshu-u.ac.jp In other systems, immobilized lipases have been shown to be reusable for up to 20 cycles with minimal loss of activity. nih.gov The decrease in activity over time is often attributed to factors such as the adsorption of byproducts like water onto the enzyme, which can inhibit the esterification reaction. shinshu-u.ac.jp

Immobilization SupportEnzymeReusability (No. of Cycles)Reference
Polyvinyl alcohol nanofibersLipase10 shinshu-u.ac.jp
Alg-g-PEG/α-CD hollow spheresA. terreus lipase20 nih.gov
Anion-exchange resinHumicola lipase12 researchgate.net

Integration of Green Chemistry Principles in Enzymatic Synthesis

The synthesis of insect pheromones, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. novonesis.comjnao-nu.com Enzymatic synthesis, a cornerstone of biocatalysis, aligns well with these principles by offering high selectivity, mild reaction conditions, and reduced waste generation compared to traditional chemical methods. novonesis.comacs.org

Enzymes are highly specific catalysts, often capable of reacting at a single site on a complex molecule without the need for protecting groups. acs.org This specificity minimizes the formation of by-products, directly addressing the first principle of green chemistry: waste prevention. novonesis.com In the context of pheromone synthesis, enzymes like lipases, desaturases, and acetyltransferases are pivotal. For instance, the final step in the biosynthesis of many acetate pheromones is an acetylation reaction. The use of an acetyltransferase enzyme can selectively acetylate the precursor alcohol, (Z)-non-6-en-1-ol, to yield (Z)-non-6-en-1-yl acetate with high precision. This avoids the use of stoichiometric acetylating agents and the subsequent waste streams associated with them. wikipedia.org

The application of green chemistry principles through enzymatic synthesis is summarized in the table below, highlighting the advantages over conventional chemical routes.

Green Chemistry PrincipleApplication in Enzymatic Synthesis of this compound
1. Waste Prevention Enzymes are highly selective, minimizing by-product formation and eliminating the need for protecting/deprotecting steps, which generate waste. novonesis.comacs.org
2. Atom Economy Biocatalytic transformations, such as enzymatic acetylation, can achieve high atom economy by incorporating most atoms from the reactants into the final product. novonesis.com
3. Less Hazardous Chemical Syntheses Enzymatic reactions are typically conducted in aqueous media or green solvents under mild temperature and pressure, avoiding the use of hazardous reagents and solvents common in traditional synthesis. novonesis.comnih.gov
5. Safer Solvents and Auxiliaries Biotransformations are often performed in water, reducing the reliance on volatile and toxic organic solvents. novonesis.com
6. Design for Energy Efficiency Reactions proceed at ambient or moderate temperatures and pressures, significantly lowering the energy consumption compared to energy-intensive chemical processes. novonesis.com
7. Use of Renewable Feedstocks The enzymatic processes can be integrated with bio-based production systems, such as fermentation, which utilize renewable raw materials. novonesis.com
9. Catalysis Enzymes are catalysts, effective in small amounts and capable of facilitating thousands of turnovers, making them superior to stoichiometric reagents. novonesis.comacs.org

Recent research has focused on developing whole-cell biocatalysts, such as genetically engineered yeast, to produce pheromones. google.com These microbial factories can be engineered to express a complete biosynthetic pathway, starting from simple renewable feedstocks like sugars. For the production of acetate pheromones, this involves expressing a specific set of enzymes, including desaturases to create the double bond, fatty acid reductases to produce the alcohol, and an acetyltransferase for the final esterification step. google.com This integrated approach exemplifies a highly efficient and sustainable manufacturing platform rooted in green chemistry principles. openaccessgovernment.org

Process Development and Industrial Scalability of Synthesis Protocols

The transition from laboratory-scale synthesis to industrial production of this compound and other pheromones presents significant challenges, including cost-effectiveness, process robustness, and scalability. earlham.ac.uk While traditional chemical synthesis has been the primary manufacturing method, biotechnological approaches are emerging as viable and sustainable alternatives for large-scale production. openaccessgovernment.orgainia.com

Process development for pheromone manufacturing is increasingly focused on biocatalysis and fermentation. openaccessgovernment.org Projects such as PHERA have demonstrated the successful scaling of yeast fermentation platforms to an industrial level for producing insect pheromones. openaccessgovernment.org This method allows for the mass production of pheromones at a cost that can compete with conventional insecticides, thereby expanding their application from high-value niche crops to large-scale agriculture. openaccessgovernment.org

The core of this industrial process involves genetically engineered microbial cells, typically yeast, that act as "cell factories." google.com These cells are engineered to produce specific pheromone components by introducing the necessary biosynthetic genes. The process involves several key stages:

Strain Development: Identifying and optimizing the necessary enzymes (e.g., desaturases, reductases, acetyltransferases) and engineering them into a robust microbial chassis like Saccharomyces cerevisiae. google.comainia.com

Fermentation: Cultivating the engineered yeast strains in large-scale bioreactors under controlled conditions, using low-cost, renewable feedstocks. openaccessgovernment.org

Downstream Processing: Extracting and purifying the target pheromone from the fermentation broth to achieve the high purity required for agricultural applications. earlham.ac.uk

Another promising avenue for scalable production is the use of genetically modified plants as "green factories." wikipedia.orgresearchgate.net Plants like Nicotiana benthamiana have been engineered to produce pheromone precursors, such as specific fatty acids, which are then extracted and converted to the final acetate product via a semi-synthetic route. wikipedia.orgresearchgate.net This approach has the potential to produce large quantities of pheromones with high purity. wikipedia.org

The table below compares different industrial production platforms for insect pheromones.

Production PlatformKey FeaturesAdvantagesChallenges
Chemical Synthesis Multi-step reactions using chemical reagents and catalysts. rsc.orgWell-established, high purity achievable.Often expensive, complex for stereospecific compounds, generates hazardous waste. openaccessgovernment.orgearlham.ac.uk
Yeast Fermentation Engineered yeast strains produce pheromones from simple sugars in bioreactors. google.comopenaccessgovernment.orgCost-effective at scale, sustainable, uses renewable feedstocks, highly specific. openaccessgovernment.orgRequires significant investment in R&D and infrastructure; downstream processing can be complex.
Plant-Based Systems Genetically modified plants produce pheromone precursors in their biomass. wikipedia.orgearlham.ac.ukPotentially very low-cost production at a massive scale, low environmental impact. earlham.ac.ukSlower development cycle, regulatory hurdles for GMOs, extraction and purification from plant matter. ainia.com

The development of these biotechnological platforms is crucial for making pheromone-based pest management strategies, which are species-specific and environmentally benign, economically viable for widespread agricultural use. earlham.ac.ukainia.com

Biosynthetic Pathways and Enzymatic Mechanisms of Non 6 En 1 Yl Acetate

Precursor Identification and Metabolic Flux Analysis Leading to Non-6-en-1-ol (B12442021)

The biosynthesis of non-6-en-1-yl acetate (B1210297) begins with the formation of its alcohol precursor, non-6-en-1-ol. This C9 alcohol is derived from the breakdown of fatty acids, primarily linoleic and linolenic acids, through the lipoxygenase (LOX) pathway. nih.govresearchgate.net This pathway is a major route for the production of various C6 and C9 volatile compounds, often referred to as green leaf volatiles (GLVs), which contribute to the fresh, green notes in many plants. csic.es

The initial step involves the oxygenation of polyunsaturated fatty acids by lipoxygenase (LOX) enzymes. In melon, both 9-LOX and 13-LOX activities have been identified, leading to the formation of different hydroperoxide isomers. scielo.brresearchgate.net These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce aldehydes. csic.es Specifically, C9 aldehydes like (Z)-3-nonenal and (E)-2-nonenal are key intermediates in the formation of C9 alcohols. scielo.br The subsequent reduction of these aldehydes to their corresponding alcohols, including non-6-en-1-ol, is catalyzed by alcohol dehydrogenase (ADH) enzymes. scielo.brresearchgate.net

While the general pathway is established, detailed metabolic flux analysis specifically for non-6-en-1-ol in melon is an area of ongoing research. The flow of carbon from fatty acid precursors through the various enzymatic steps to yield non-6-en-1-ol is influenced by the expression and activity of the involved enzymes (LOX, HPL, ADH) at different stages of fruit development and in response to various environmental cues. mdpi.com

Table 1: Key Enzymes and Intermediates in the Biosynthesis of Non-6-en-1-ol

PrecursorKey EnzymesIntermediatesProduct
Linoleic Acid / Linolenic AcidLipoxygenase (LOX)Fatty Acid HydroperoxidesNon-6-en-1-ol
Hydroperoxide Lyase (HPL)C9 Aldehydes ((Z)-3-nonenal, (E)-2-nonenal)
Alcohol Dehydrogenase (ADH)

Acetyl-CoA Utilization in Ester Bond Formation

The final step in the biosynthesis of non-6-en-1-yl acetate is the esterification of non-6-en-1-ol. This reaction involves the transfer of an acetyl group from a donor molecule, acetyl-coenzyme A (acetyl-CoA), to the alcohol. This crucial step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). acs.orgacs.org

Acetyl-CoA is a central molecule in cellular metabolism, serving as a precursor for a wide range of biosynthetic pathways, including fatty acid synthesis and the production of various secondary metabolites. iastate.eduusda.gov In plants, acetyl-CoA is generated in different cellular compartments, including the plastids, mitochondria, and cytosol. usda.gov The cytosolic pool of acetyl-CoA is considered the primary source for the biosynthesis of many volatile esters. iastate.edu The generation of cytosolic acetyl-CoA can occur through several pathways, with ATP-citrate lyase (ACL) playing a key role in converting citrate (B86180) into acetyl-CoA. iastate.edu

Characterization of Acetyltransferase Enzymes and Related Biosynthetic Machinery

Alcohol acyltransferases (AATs) belong to the BAHD superfamily of acyltransferases, which are responsible for the synthesis of a diverse array of plant natural products. frontiersin.orgnih.gov In melon, a family of AAT genes has been identified and characterized, highlighting the molecular basis for the rich diversity of esters found in this fruit. nih.gov

Functional characterization of melon AATs has revealed that they possess distinct substrate preferences. At least four members of the AAT gene family have been described in Charentais melon: CmAAT1, CmAAT2, CmAAT3, and CmAAT4. nih.gov Studies involving the expression of these genes in yeast have shown that the encoded enzymes have different affinities for various alcohol and acyl-CoA substrates. nih.gov

CmAAT1 has a broad substrate range, producing a variety of esters, with a preference for the formation of E-2-hexenyl acetate and hexyl hexanoate. nih.gov

CmAAT3 also accepts a wide range of substrates but shows a strong preference for producing benzyl (B1604629) acetate. nih.gov

CmAAT4 is primarily involved in the formation of acetates, particularly cinnamoyl acetate. nih.gov

CmAAT2 appears to be inactive due to a critical amino acid substitution. nih.gov

While the specific AAT responsible for the synthesis of this compound has not been definitively identified, it is likely that one or more of the characterized CmAATs, or other yet-to-be-characterized members of this gene family, catalyze this reaction. The substrate flexibility of these enzymes suggests that the final ester profile of the fruit is determined by both the specific AATs expressed and the availability of their respective alcohol and acyl-CoA substrates. nih.gov

Table 2: Characterized Melon Alcohol Acyltransferases (AATs)

EnzymeSubstrate PreferencePotential Role
CmAAT1Broad, with preference for E-2-hexenyl acetate and hexyl hexanoateFormation of various short and long-chain esters
CmAAT3Strong preference for benzyl acetateProduction of aromatic esters
CmAAT4Primarily acetates, strong preference for cinnamoyl acetateSynthesis of acetate esters

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound and other volatile esters in melon is tightly regulated at the genetic and molecular level, with expression of the key biosynthetic genes being closely coordinated with fruit ripening. nih.govnih.gov The plant hormone ethylene (B1197577) plays a central role in orchestrating the ripening process in climacteric melon varieties and, consequently, the production of aroma compounds. csic.esnih.gov

The expression of several genes in the volatile biosynthesis pathway, including LOX, ADH, and AAT genes, is upregulated during ripening and is induced by ethylene. scielo.brnih.govnih.gov For instance, the expression of all characterized CmAAT genes increases significantly as the fruit ripens. nih.gov This increase in gene expression correlates with the accumulation of esters, including acetate esters, which are characteristic of ripe, aromatic melons. scielo.brnih.gov

Transcription factors are key molecular switches that control the expression of genes in response to developmental and environmental signals. mdpi.com In melon, various transcription factor families, such as MYB, WRKY, ERF, and bHLH, have been implicated in the regulation of metabolic pathways, including those leading to fruit quality traits like aroma. maxapress.com These transcription factors can be activated by signals like ethylene and, in turn, bind to the promoter regions of biosynthetic genes to either activate or repress their transcription. mdpi.com

The complexity of aroma biosynthesis is further highlighted by the identification of quantitative trait loci (QTLs) associated with the abundance of specific volatiles. nih.gov These QTLs represent regions of the genome that contain genes influencing a particular trait. Studies have identified QTLs on several melon chromosomes that affect the balance between aldehydes and esters, often linked to ripening-related genes. nih.gov This indicates that the genetic architecture controlling the production of compounds like this compound is multifaceted, involving the interplay of multiple genes and regulatory elements.

Chemical Ecology and Biological Roles of Non 6 En 1 Yl Acetate

Function as a Semiochemical in Interspecific and Intraspecific Interactions

Semiochemicals are chemical substances that carry information between living organisms. europa.eu Non-6-en-1-yl acetate (B1210297) is one such compound, influencing the behavior of a wide range of species. These chemicals are often released in very small amounts and can travel through the air or be deposited on surfaces. europa.eu

Elucidation of Roles in Insect Pheromone Communication Systems (e.g., Lepidoptera)

In the world of insects, particularly moths and butterflies (Lepidoptera), non-6-en-1-yl acetate is a key component of sex pheromones. Female moths release these chemical signals to attract males for mating, often over long distances. lu.se The specific blend of pheromone components is crucial for species recognition, ensuring that only males of the same species are attracted. psu.edu

For instance, in the cashew stem borer, Anthistarcha binocularis, (E)-dodec-6-en-1-yl acetate, a related compound, has been identified as a major component of the female sex pheromone. nih.gov Similarly, in the poplar moth, Leucoptera sinuella, (Z)-3-decenyl hexanoate, another acetate ester, functions as a male-produced courtship pheromone. mdpi.com The precise ratio of different acetate isomers, such as the (Z) and (E) forms of 11-tetradecenyl acetate in the European corn borer, Ostrinia nubilalis, is critical for eliciting the correct behavioral response in males. nih.gov

The biosynthesis of these pheromones in moths involves specialized enzymes that introduce double bonds with specific geometries into fatty acid precursors. lu.se This intricate process highlights the evolutionary significance of these chemical signals in insect reproduction.

Table 1: Examples of Acetate Esters in Lepidopteran Pheromones

Species Compound Function
Cashew stem borer (Anthistarcha binocularis) (E)-dodec-6-en-1-yl acetate Female sex pheromone
Poplar moth (Leucoptera sinuella) (Z)-3-decenyl hexanoate Male courtship pheromone
European corn borer (Ostrinia nubilalis) (Z)- and (E)-11-tetradecenyl acetate Female sex pheromone

Contribution to Plant Volatile Emissions and Chemosensory Signaling

Plants also produce and emit a variety of volatile organic compounds, including acetate esters like this compound. These compounds contribute to the characteristic scent of many plants and play a role in their interactions with the environment. For example, (Z)-6-nonen-1-yl acetate is known for its melon-like aroma. nih.govthegoodscentscompany.com

These plant volatiles can serve multiple purposes, including attracting pollinators, repelling herbivores, and even communicating with other plants. The release of specific volatile blends can be induced by herbivore damage, acting as a distress signal that attracts natural enemies of the attacking insects. While direct evidence for this compound's specific role in plant chemosensory signaling is still emerging, the presence of related acetate esters in plant emissions suggests its potential involvement in these complex ecological interactions.

Broader Context in Mammalian Chemical Signals (referencing related acetate semiochemicals)

Chemical communication is not limited to insects and plants; mammals also rely on a sophisticated system of chemical signals to convey information about their species, sex, reproductive state, and social status. nih.govresearchgate.net While the specific role of this compound in mammalian communication is not as well-defined, the presence of other acetate esters as semiochemicals in mammals provides a broader context for its potential significance. researchgate.net

A notable example is (Z)-7-dodecen-1-yl acetate, a compound found in the urine of female Asian elephants (Elephas maximus). nih.gov This acetate ester acts as a sex pheromone, signaling her readiness to mate to male elephants. nih.gov The concentration of this compound in the female's urine increases significantly just before ovulation. nih.gov Interestingly, this same compound is also a component of the sex pheromone of some moth species, highlighting a remarkable instance of convergent evolution in chemical signaling. nih.govox.ac.uk

The study of mammalian semiochemicals has also identified various other acetate compounds in the secretions of different species, suggesting that this class of compounds plays a diverse and important role in their chemical communication systems. researchgate.net

Olfactory Receptor Mechanisms and Behavioral Responses Mediated by this compound

The perception of semiochemicals like this compound begins with their interaction with olfactory receptors (ORs), which are specialized proteins located on the surface of olfactory receptor neurons in the nose or antennae. nih.gov The binding of an odorant molecule to an OR triggers a cascade of events that ultimately leads to the generation of an electrical signal that is sent to the brain. nih.gov

In insects, specific olfactory receptor neurons are often tuned to detect particular pheromone components. psu.edu For example, in some moth species, different neurons respond specifically to the (Z) and (E) isomers of an acetate pheromone, allowing the male to discern the correct ratio of the blend. psu.edu The integration of signals from these different neurons in the brain ultimately determines the behavioral response, such as flying upwind towards the pheromone source. researchgate.net

In mammals, the olfactory system is also highly specialized for detecting and discriminating a vast array of chemical cues. americanscientist.org The activation of specific combinations of ORs by an odorant creates a unique neural "fingerprint" that the brain interprets as a particular smell. nih.gov While the specific ORs that bind to this compound have not been definitively identified, the principles of olfactory reception provide a framework for understanding how this compound could elicit behavioral responses in different species.

Structure-Activity Relationship (SAR) Studies in Defined Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. mdpi.comnih.govnih.gov By systematically modifying the structure of a molecule and observing the resulting changes in its biological effect, researchers can identify the key chemical features responsible for its activity.

In the context of semiochemicals, SAR studies can help to pinpoint the structural elements that are essential for binding to olfactory receptors and eliciting a behavioral response. mdpi.com This can include the length of the carbon chain, the position and geometry of double bonds, and the nature of the functional group.

Comparative Analysis of Stereoisomeric Bioactivity

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of this compound, the presence of a double bond at the 6-position gives rise to two possible stereoisomers: (Z)-non-6-en-1-yl acetate and (E)-non-6-en-1-yl acetate.

The biological activity of these two isomers can be dramatically different. In many insect species, only one specific isomer is biologically active as a pheromone, while the other may be inactive or even inhibitory. For example, in the cashew stem borer, the (E)-isomers of dodec-6-en-1-ol and dodec-6-en-1-yl acetate were found to be the most active in eliciting a response from male antennae, while the (Z)-isomers were much less effective. nih.gov This high degree of stereospecificity is a hallmark of many pheromone communication systems and underscores the importance of precise chemical structures in biological signaling.

Table 2: Chemical Compounds Mentioned

Compound Name
(E,Z)-2,6-nonadien-1-yl acetate
(E)-dodec-6-en-1-yl acetate
(Z)-3-decenyl hexanoate
(Z)-6-nonen-1-yl acetate
(Z)-7-dodecen-1-yl acetate
(Z)-non-6-en-1-yl acetate
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine
2-iodo-4-methoxyaniline
3,6-nonadien-1-yl acetate
Acetic acid
bis(diphenylphosphino)ferrocene)palladium(II) dichloride
Chrysin
Dode-6-en-1-ol
Dodec-6-en-1-yl acetate
Ethanol
Ethyl acetate
Hexane
Ibogaine
Isoamyl acetate
Minoxidil
This compound
P(Cy)3
Palladium(II) acetate
Phthalic anhydride (B1165640)
Quinuclidinyl benzilate
tris(dibenzylideneacetone)dipalladium
Z-11-tetradecenyl acetate
Z-3-decen-1-ol

Advanced Analytical Techniques for the Comprehensive Study of Non 6 En 1 Yl Acetate

Chromatographic Separation and Detection Methodologies

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a volatile compound like non-6-en-1-yl acetate (B1210297), gas chromatography is the predominant technique, though high-performance liquid chromatography also plays a role in analyzing related, less volatile compounds.

Advanced Column Chemistries for Isomeric Resolution

The presence of a double bond in non-6-en-1-yl acetate means it can exist as cis (Z) and trans (E) isomers. The separation and quantification of these isomers are critical as they can have different biological activities and sensory properties. This requires the use of GC columns with advanced chemistries that can differentiate between these subtle structural differences.

The choice of the stationary phase in the GC column is paramount for achieving isomeric resolution. Columns with polar stationary phases, such as those containing cyanopropyl polysiloxane, are often employed to separate geometric isomers. The differing polarities of the cis and trans isomers lead to different retention times on these columns, allowing for their individual quantification. Method development kits with a variety of column phases can aid in selecting the optimal column for a specific separation. bujnochem.com

High-Performance Liquid Chromatography (HPLC) for Related Compounds

While GC is the primary tool for analyzing volatile this compound, High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis of related non-volatile impurities or degradation products that may be present in a sample. oup.comoup.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is a common mode used for this purpose. oup.comsielc.com The detection is typically performed using a UV detector if the compounds possess a chromophore, or a mass spectrometer for more universal detection and structural confirmation. oup.comsielc.com The development of an HPLC method involves optimizing the mobile phase composition, column type, and detector settings to achieve the desired separation and sensitivity for process-related impurities. oup.comoup.com For hydrophilic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism. merckmillipore.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for both the qualitative identification and quantitative analysis of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

The coupling of gas chromatography with mass spectrometry (GC-MS) is a synergistic technique that combines the separation power of GC with the identification capabilities of MS. researchgate.net As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparing it to spectral libraries.

GC-MS is routinely used for both qualitative and quantitative analysis of this compound in various samples. nih.govnih.gov For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored. This significantly increases sensitivity and selectivity, allowing for the detection of trace amounts of the compound. GC-MS methods are validated to ensure their accuracy, precision, and linearity. nih.gov The technique has been widely applied in the analysis of essential oils and other complex mixtures. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). enovatia.com This high accuracy allows for the determination of the elemental composition of a molecule from its measured mass. spectroscopyonline.comyoutube.com This is a critical capability when identifying unknown impurities or metabolites.

By providing the exact mass of the molecular ion and its fragment ions, HRMS aids in the unambiguous confirmation of the structure of this compound and any related compounds. acs.org Techniques like time-of-flight (TOF) mass analyzers are often used to achieve high resolution. acs.org The precise mass data obtained from HRMS is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas. spectroscopyonline.com

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the identification and structural elucidation of compounds within complex mixtures, such as natural product extracts or environmental samples. In the context of this compound, MS/MS provides a higher degree of certainty in its identification compared to single-stage mass spectrometry, particularly when co-eluting isomers or structurally similar compounds are present.

The process involves the selection of a specific precursor ion, in this case, the molecular ion or a characteristic fragment of this compound, which is then subjected to collision-induced dissociation (CID). This results in a product ion spectrum that is characteristic of the precursor ion's structure. By comparing this fragmentation pattern to that of a known standard or to spectral libraries, the identity of the compound can be confirmed.

For instance, in the analysis of insect pheromone blends, where multiple structurally related acetates may be present, MS/MS allows for the selective detection and identification of this compound even at low concentrations. The fragmentation of the acetate functional group typically results in the loss of acetic acid (CH₃COOH), leading to a prominent fragment ion. Further fragmentation along the alkyl chain provides additional structural information, aiding in the differentiation from other isomeric acetates. The development of advanced techniques like multidimensional gas chromatography coupled with tandem mass spectrometry has further improved the ability to analyze complex mixtures with high precision. mdpi.com

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a complete and definitive structural assignment.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The protons on the carbon adjacent to the oxygen of the acetate group (C1) typically appear as a triplet at around 4.05 ppm. The vinyl protons (H6 and H7) resonate in the olefinic region, usually between 5.3 and 5.5 ppm, with their coupling constants providing information about the geometry of the double bond (cis or trans). The methyl protons of the acetate group give a sharp singlet at approximately 2.04 ppm. The remaining methylene (B1212753) protons along the alkyl chain appear as multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the ester group is typically observed downfield, around 171.1 ppm. The carbons of the double bond (C6 and C7) resonate in the range of 120-140 ppm. The carbon attached to the ester oxygen (C1) appears around 64.5 ppm, while the methyl carbon of the acetate group is found at approximately 21.0 ppm. The other methylene carbons of the alkyl chain produce signals in the upfield region.

¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
14.05t64.5
21.63m25.8
31.35m28.6
42.03m26.7
52.03m29.1
65.39m124.5
75.39m131.4
82.03m20.5
90.96t14.4
C=O--171.1
CH₃2.04s21.0

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in a molecule. For this compound, the IR spectrum provides clear evidence for the ester functional group and the carbon-carbon double bond.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. openstax.org Another key absorption is the C-O stretch of the ester, which is usually observed between 1200 and 1300 cm⁻¹.

The presence of the carbon-carbon double bond (C=C) is indicated by a stretching vibration in the region of 1640-1680 cm⁻¹. openstax.orglibretexts.org The C-H stretching vibrations of the vinyl protons (=C-H) can be seen at wavenumbers just above 3000 cm⁻¹, typically around 3020-3100 cm⁻¹. libretexts.org The C-H stretching vibrations of the saturated alkyl portions of the molecule appear just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range. libretexts.org

Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Ester (C=O)Stretch1735-1750
Ester (C-O)Stretch1200-1300
Alkene (C=C)Stretch1640-1680
Vinyl (=C-H)Stretch3020-3100
Alkyl (C-H)Stretch2850-2960

Bioassay-Guided Fractionation and Isolation Methodologies from Natural Sources

Bioassay-guided fractionation is a systematic process used to isolate and identify biologically active compounds from natural sources, such as insect pheromone glands or plant extracts. nih.govresearchgate.netnih.gov This approach is particularly valuable for the discovery of new semiochemicals, including pheromones like this compound.

The process begins with the collection of a crude extract from the natural source, for example, by solvent extraction of pheromone glands or aeration of virgin female insects to trap volatile compounds. nih.gov This crude extract is then subjected to a series of chromatographic separation steps, such as column chromatography or high-performance liquid chromatography (HPLC). researchgate.net

After each fractionation step, the resulting fractions are tested for biological activity using a relevant bioassay. mdpi.com In the case of an insect sex pheromone, this would typically involve an electroantennogram (EAG) assay to measure the response of the insect's antenna to each fraction, or a behavioral assay, such as a wind tunnel or field trapping experiment, to assess the attraction of male insects. nih.govmdpi.com

The fractions that elicit a positive response in the bioassay are then subjected to further rounds of fractionation and bioassay until a pure, active compound is isolated. researchgate.net Once isolated, the structure of the active compound is determined using the spectroscopic techniques described above, such as MS and NMR.

Future Research Trajectories and Interdisciplinary Applications in Chemical Biology

Development of Next-Generation Sustainable Synthesis Routes with Enhanced Atom Economy

The chemical synthesis of insect pheromones like (Z)-Non-6-en-1-yl acetate (B1210297) is shifting towards more sustainable and environmentally benign methodologies, guided by the principles of green chemistry. vapourtec.comyoutube.com A primary goal is to improve atom economy, a metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product. youtube.comscranton.edu Traditional multi-step syntheses often suffer from low atom economy, generating significant chemical waste. acs.org

Future synthetic strategies will increasingly focus on catalytic reactions, which use small amounts of a catalyst to facilitate a reaction without being consumed, thereby reducing waste. vapourtec.com For the synthesis of acetate esters, methods like the Fischer esterification, which combines an alcohol (non-6-en-1-ol) and acetic acid, are inherently atom-economical. wikipedia.org However, the challenge often lies in the stereoselective synthesis of the unsaturated alcohol precursor.

Biocatalysis and chemoenzymatic methods present a promising frontier. researchgate.net These approaches use isolated enzymes or whole microbial cells to perform specific chemical transformations with high selectivity and under mild conditions, minimizing energy consumption and the need for hazardous reagents. researchgate.netearlham.ac.uk For example, engineered yeast (Saccharomyces cerevisiae) or plants can be developed to produce pheromone precursors or the final molecule itself. lu.seoup.com This biotechnological approach, which uses renewable feedstocks, represents a significant advancement in sustainable chemical production. earlham.ac.uklu.se

Table 1: Comparison of Synthesis Strategies for Pheromones

Synthesis StrategyKey Principles & AdvantagesDisadvantagesRelevance to Non-6-en-1-yl acetate
Traditional Organic Synthesis Well-established, versatile chemical transformations.Often multi-step, low atom economy, may use hazardous reagents and solvents.Provides foundational routes that can be optimized for sustainability.
Catalytic Methods High efficiency, reduced waste, reusability of catalysts. vapourtec.comCatalyst development can be complex and costly.Can improve the efficiency of key steps like cross-coupling or hydrogenation.
Chemoenzymatic Synthesis High stereoselectivity, mild reaction conditions, reduced byproducts. researchgate.netEnzymes can be sensitive and may require specific cofactors.Ideal for creating the specific (Z)-isomer of the double bond with high purity.
Metabolic Engineering (Yeast/Plants) Uses renewable feedstocks, potential for low-cost, large-scale production. earlham.ac.ukoup.comComplex process development, optimization of yields can be challenging.A long-term goal for sustainable, industrial-scale bioproduction.

Elucidation of Novel Biosynthetic Enzymes and Pathways through Omics Technologies

Understanding how insects produce (Z)-Non-6-en-1-yl acetate at a molecular level is crucial for both fundamental science and applied biotechnology. The biosynthesis of so-called Type I pheromones, which are fatty-acid derived alcohols, aldehydes, and their acetate esters, begins with acetyl-CoA. nih.gov The process involves a series of enzymatic steps including fatty acid synthesis, desaturation, chain-shortening, reduction to an alcohol, and finally, acetylation. oup.comwikipedia.orgresearchgate.net

Modern "omics" technologies are revolutionizing the discovery of the specific enzymes involved. nih.gov Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, can be used to compare gene expression in the pheromone gland versus other tissues, identifying candidate genes that are highly expressed in the gland. nih.govnih.gov Metabolomics, the study of the complete set of small-molecule chemicals (metabolites), complements this by identifying the precursors and intermediates present in the biosynthetic pathway. nih.gov

Through this integrated approach, researchers have identified key enzyme families responsible for pheromone production:

Fatty Acid Desaturases: These enzymes introduce double bonds at specific positions and configurations (e.g., Z6) in the fatty acid chain. lu.se

Fatty Acyl-CoA Reductases (FARs): These reduce the fatty acyl-CoA precursor to the corresponding alcohol (non-6-en-1-ol).

Acetyltransferases (ATs): This final enzyme class is responsible for esterifying the fatty alcohol with an acetyl group to form the final acetate ester pheromone. researchgate.net

Once candidate genes are identified, their function is confirmed through heterologous expression (e.g., in yeast) or gene knockout techniques like CRISPR/Cas9 in the insect itself. lu.se A complete understanding of this pathway not only provides fundamental biological insights but also supplies the genetic toolkit needed for the biotechnological production of the pheromone in engineered organisms. lu.seoup.com

Investigation of Broader Ecological Networks and Multitrophic Interactions Involving this compound

While (Z)-Non-6-en-1-yl acetate is primarily known as an intraspecific communication signal (a pheromone), its influence extends into a complex web of interspecific interactions. researchgate.net In any ecosystem, chemical signals are rarely private. Predators, parasitoids, and even microbes can eavesdrop on these chemical channels to locate their hosts or prey. wur.nlnih.gov This transforms a simple communication line into a component of a broader information web, creating multitrophic interactions. researchgate.netwur.nl

Future research aims to unravel these complex ecological networks. For instance, a parasitoid wasp that lays its eggs in the larvae of a moth species might use the moth's pheromone, (Z)-Non-6-en-1-yl acetate, as a kairomone—a chemical cue that benefits the receiver but not the emitter. By detecting the pheromone, the wasp can efficiently locate areas where potential hosts are abundant. wur.nl This has significant implications for the evolution of the pheromone signal, as there is selective pressure on the moth to become less conspicuous to its natural enemies, balanced against the need to be found by mates.

Furthermore, the environment itself, particularly host plants, contributes to the chemical landscape. Plant volatiles can interact with insect pheromones, sometimes synergizing the signal or, conversely, masking it. nih.gov Studying these interactions in a more realistic, complex chemical environment is a key goal for understanding the ecological and evolutionary dynamics of chemical communication. nih.gov

Rational Design of Analogs with Modulated Biological Activity Based on SAR Insights

The precise relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is a cornerstone of chemical biology. For (Z)-Non-6-en-1-yl acetate, SAR studies involve synthesizing a series of structural analogs and testing how these modifications affect their interaction with the insect's olfactory system. annualreviews.orgmdpi.com These analogs, sometimes called parapheromones, are invaluable tools for probing the function of olfactory receptors. annualreviews.orgresearchgate.net

Key structural features of (Z)-Non-6-en-1-yl acetate that can be modified include:

Chain Length: Increasing or decreasing the number of carbon atoms.

Double Bond Position and Geometry: Shifting the double bond along the chain or changing it from Z (cis) to E (trans).

Functional Group: Replacing the acetate group with other esters (e.g., formate, propionate), an ether, or a ketone. researchgate.net

By systematically altering the structure and measuring the response—either at the level of the olfactory neuron (using techniques like electroantennography) or through behavioral assays—researchers can map the specific chemical features required for receptor binding and activation. annualreviews.orgnih.gov For example, an analog that binds to the receptor but does not activate it would be classified as an antagonist. Such compounds are of immense interest for studying the mechanics of olfactory signal transduction. annualreviews.org This rational design process provides molecular probes that help to deconstruct the complex machinery of insect olfaction. annualreviews.orgnih.govnih.gov

Applications in Advanced Chemical Signaling Mimicry and Intervention Strategies (excluding pest control product development)

Beyond their use in SAR studies, analogs of (Z)-Non-6-en-1-yl acetate serve as sophisticated tools for mimicking and intervening in natural chemical signaling pathways for fundamental research purposes. The goal of these interventions is not to control pest populations, but to understand the biological systems themselves.

Pheromone mimics can be used to investigate the specificity and plasticity of the insect olfactory system. annualreviews.orgresearchgate.net For example, by exposing insects to specific antagonists, researchers can temporarily "silence" a particular olfactory channel and observe the resulting behavioral changes, thereby confirming the role of that channel in a specific behavior like mate-searching. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for determining the purity and structural identity of Non-6-en-1-yl acetate in synthetic samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural verification. For purity assessment, combine GC with flame ionization detection (FID) to quantify impurities. Ensure calibration against certified reference standards (e.g., CAS 76238-22-7) . Cross-validate NMR signals (e.g., 1^1H and 13^13C) with computational simulations (e.g., density functional theory) to resolve stereochemical ambiguities, particularly for the (Z)-isomer .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Employ acid-catalyzed esterification under inert conditions (e.g., nitrogen atmosphere) to suppress oxidation. Monitor reaction kinetics via in-situ Fourier-transform infrared (FTIR) spectroscopy to track acetate formation and adjust stoichiometric ratios (e.g., acetic anhydride:alcohol). Purify via fractional distillation, with attention to boiling point ranges (refer to NIST thermophysical data for guidance) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectral data for this compound across different solvent systems?

  • Methodological Answer : Systematic solvent polarity studies (e.g., hexane vs. DMSO) can elucidate solvent-induced shifts in NMR or IR spectra. Use high-field NMR (≥500 MHz) to detect subtle conformational changes. Compare experimental data with computational solvation models (e.g., COSMO-RS) to isolate solvent effects from structural anomalies. Document solvent purity and hygroscopicity, as trace water can alter acetate stability .

Q. How do researchers design kinetic studies to investigate the degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing under controlled humidity, temperature, and UV exposure. Use high-performance liquid chromatography (HPLC) with photodiode array detection to track degradation products. Apply Arrhenius kinetics to extrapolate shelf-life predictions. For mechanistic insights, employ tandem mass spectrometry (MS/MS) to identify fragmentation patterns of degradation intermediates .

Q. What methodologies address discrepancies in bioactivity studies of this compound in lipid membrane models?

  • Methodological Answer : Use Langmuir-Blodgett troughs or fluorescence anisotropy to measure membrane fluidity changes. Control for acyl chain packing by varying lipid compositions (e.g., DPPC vs. POPC). Validate results with molecular dynamics simulations (e.g., GROMACS) to correlate experimental observations with atomic-level interactions. Replicate studies across independent labs to rule out batch-specific variability .

Data Analysis and Reproducibility

Q. How should researchers statistically validate quantitative results for this compound in multi-laboratory studies?

  • Methodological Answer : Implement interlaboratory comparisons using standardized protocols (e.g., ISO/IEC 17025). Apply ANOVA or mixed-effects models to partition variance between technical replicates, operator bias, and instrumental error. Report confidence intervals (95% CI) and effect sizes for critical parameters (e.g., enantiomeric excess) .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use EPI Suite for estimating logP and biodegradability, or COSMOtherm for solubility and vapor pressure. Cross-reference predictions with experimental databases (e.g., NIST WebBook) . For toxicity profiling, combine QSAR models (e.g., TEST) with in vitro assays to mitigate model limitations .

Experimental Design

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic structural variations (e.g., chain length, stereochemistry). Use principal component analysis (PCA) to reduce dimensionality in bioassay datasets. Validate SAR hypotheses with knockout experiments (e.g., site-directed mutagenesis in enzymatic studies) .

Q. What controls are essential in enzymatic assays involving this compound as a substrate?

  • Methodological Answer : Include negative controls (e.g., heat-denatured enzymes) and substrate-free blanks. Monitor pH stability with buffered systems (e.g., Tris-HCl). Quantify enzyme activity via progress curve analysis, and correct for non-enzymatic hydrolysis using time-resolved measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.